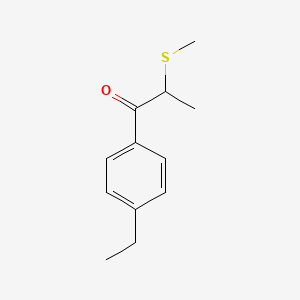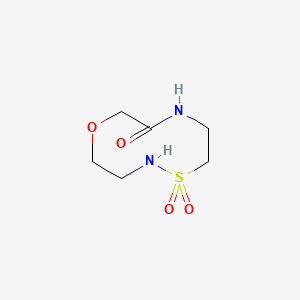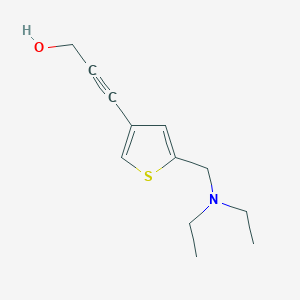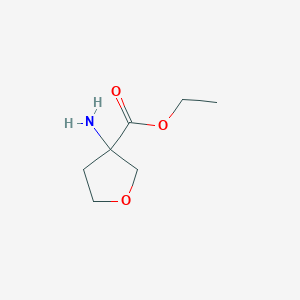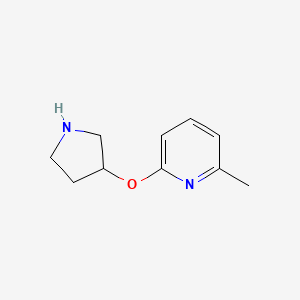![molecular formula C12H20ClNO2 B13522383 Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride is a chemical compound with a unique structure characterized by its dispiro arrangement
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dispiro structure and the introduction of the amino and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology
In biology, this compound may be used in studies related to enzyme interactions and protein binding. Its structural features allow it to interact with biological macromolecules, making it useful in biochemical research.
Medicine
In medicine, methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In industry, this compound may be used in the development of new materials or as a reagent in chemical processes. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate
- 8-Aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride
Uniqueness
Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride is unique due to its specific dispiro structure and the presence of both amino and carboxylate groups. This combination of features gives it distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C12H20ClNO2 |
|---|---|
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-10(14)8-2-11(3-8)6-12(7-11)4-9(13)5-12;/h8-9H,2-7,13H2,1H3;1H |
Clé InChI |
ZSWURNCCVHBHRC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2(C1)CC3(C2)CC(C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


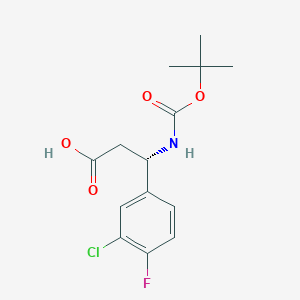
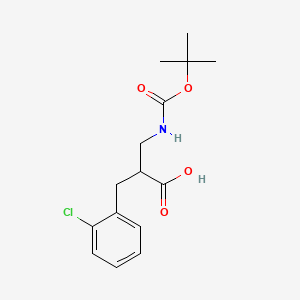
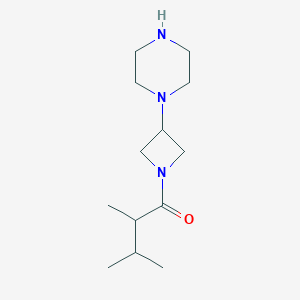
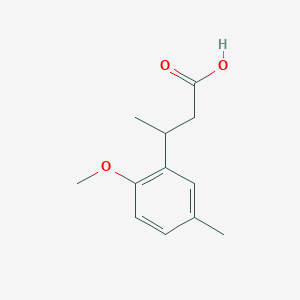
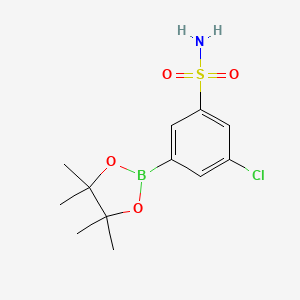
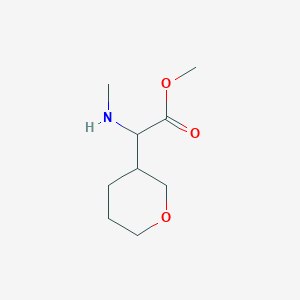
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
